molecular formula C14H20N2O4S B2881039 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide CAS No. 955231-65-9

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Cat. No. B2881039
CAS RN: 955231-65-9
M. Wt: 312.38
InChI Key: IMOSZRAWNXCHTJ-UHFFFAOYSA-N
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Description

This compound contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylsulfonyl group and a methoxyacetamide group . These groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system, the ethylsulfonyl group, and the methoxyacetamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, and the isoquinoline ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylsulfonyl and methoxyacetamide groups might affect its solubility, while the isoquinoline ring might influence its stability .

Scientific Research Applications

Synthesis and Molecular Structure

  • Broad-Spectrum Antibacterial Applications : The compound's synthesis and structure have been explored in the context of developing broad-spectrum antibacterial agents. It's a key intermediate in the synthesis of potent antibacterial compounds effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Intramolecular Cyclization and Synthesis Techniques

  • Synthesis of Tetrahydroisoquinolines : Research shows the use of intramolecular cyclization for synthesizing tetrahydroisoquinolines (TIQs), indicating a potential route for developing this compound (Shinohara et al., 1998).

Isoquinoline Derivatives

  • Development of Histone Deacetylase Inhibitors : Isoquinoline derivatives like this compound have been studied for their potential as histone deacetylase inhibitors, showing promise in suppressing the growth of cancer cells, particularly in prostate cancer (Liu et al., 2015).

Enzyme Inhibitory Potency

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Some isoquinoline compounds have been evaluated for their inhibitory potency against PNMT, an enzyme involved in neurotransmitter synthesis. This points to potential applications in neurological disorders (Grunewald et al., 2005).

Antitumor Activity

  • Potential in Cancer Research : Synthesized methoxy‐indolo[2,1‐a]isoquinolines, structurally related to this compound, have shown significant antitumor activity in cell cultures, suggesting a role in cancer research (Ambros et al., 1988).

Molecular Docking and Binding Studies

  • Insights into Molecular Interactions : Studies on similar compounds offer insights into molecular interactions and binding patterns, which are crucial for designing targeted therapies (Grunewald et al., 2006).

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its reactivity and properties in more detail .

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-7-6-11-4-5-13(8-12(11)9-16)15-14(17)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOSZRAWNXCHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

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